Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate
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Overview
Description
Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24. This compound is characterized by the presence of an ethyl ester group attached to a cyclopentane ring, which is substituted with an amino group. It is a chiral molecule, meaning it has non-superimposable mirror images, and the specific stereochemistry is denoted by the (1S,2R) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines under specific conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction conditions precisely and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .
Scientific Research Applications
Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The ester group may undergo hydrolysis, releasing the active cyclopentylamine, which can interact with various pathways in the body.
Comparison with Similar Compounds
Ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate can be compared with similar compounds such as:
Ethyl 2-[(1S,2S)-2-aminocyclopentyl]acetate: Differing in stereochemistry, this compound may exhibit different biological activities and properties.
Cyclopentylamine derivatives: These compounds share the cyclopentylamine core but differ in their substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both an amino group and an ester group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(1S,2R)-2-aminocyclopentyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)6-7-4-3-5-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVJKYUCRGCEGU-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CCC[C@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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